o-Xylylenediphosphonic Acid

Description

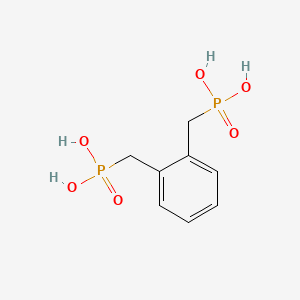

Structure

2D Structure

Properties

IUPAC Name |

[2-(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVUWZJGYKGTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42104-58-5 | |

| Record name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of O Xylylenediphosphonic Acid

Synthetic Pathways for o-Xylylenediphosphonic Acid Derivatives

The creation of derivatives from this compound often involves the formation of coordination polymers or the modification of the phosphonic acid groups themselves through esterification.

Hydrothermal synthesis is a prevalent method for creating crystalline coordination polymers and metal-organic frameworks (MOFs) from this compound. This technique involves reacting the acid with metal salts in water or another solvent at elevated temperatures and pressures. The specific structure of the resulting derivative is highly dependent on reaction conditions such as pH, temperature, and the presence of auxiliary ligands.

For instance, the reaction of this compound (H₄L) with copper salts under different pH conditions yields distinct coordination polymers. The synthesis of two novel copper organodiphosphonates, [Cu₄(L)₂(H₂O)₄]n (MOF 1) and [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O (MOF 2), where bpy is 4,4′-bipyridine, highlights the influence of pH. MOF 1 was synthesized at an initial pH of 3.50, while MOF 2 was formed when the pH was adjusted from 6.00 to 3.50. In these structures, the o-xylylenediphosphonate ligand acts as a multidentate bridge, connecting copper ions to form extended frameworks.

Table 1: Hydrothermal Synthesis Conditions for Copper-o-Xylylenediphosphonate MOFs

| Parameter | MOF 1 | MOF 2 |

|---|---|---|

| Product Formula | [Cu₄(L)₂(H₂O)₄]n | [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O |

| Metal Salt | Copper(II) salt | Copper(II) salt |

| Primary Ligand | This compound (H₄L) | This compound (H₄L) |

| Auxiliary Ligand | None | 4,4′-Bipyridine (bpy) |

| Initial pH | 3.50 | 6.00 (adjusted to 3.50) |

| Resulting Structure | Orthorhombic, Pna2₁ | Triclinic, Pī |

Esterification converts the acidic P-OH groups of this compound into phosphonate (B1237965) esters, P-OR. This transformation is often a necessary intermediate step in the synthesis of the acid itself or a way to modify its solubility and reactivity.

A straightforward and selective method for the esterification of phosphonic acids involves the use of alkyl orthoesters, such as triethyl orthoacetate, which can act as both the reagent and the solvent. nih.gov The selectivity of the reaction towards mono- or di-ester formation is highly dependent on the temperature. nih.govnih.gov At lower temperatures (e.g., 30 °C), monoesters are preferentially formed through an intermediate 1,1-diethoxyethyl ester. nih.govnih.gov At higher temperatures, this intermediate proceeds to form the diester, sometimes via a stable pyrophosphonate intermediate. nih.govnih.gov The mechanism is driven by the formation of a stable byproduct, such as ethyl acetate, which makes the reaction irreversible. nih.gov

Other methods include reactions mediated by dicyclohexylcarbodiimide (B1669883) (DCC) or O-alkylation procedures. nih.gov

The conversion of dialkyl phosphonate esters back to the parent phosphonic acid is a critical final step in many synthetic sequences. Two of the most effective and widely used methods are acid hydrolysis and silylation-based procedures. beilstein-journals.orgd-nb.info

Acid Hydrolysis : This is the most general method, typically involving refluxing the phosphonate ester with a concentrated aqueous solution of hydrochloric acid (HCl) for several hours. nih.gov The excess acid and water are then removed by distillation, yielding the phosphonic acid, which often requires no further purification. nih.gov However, this method is not suitable for substrates with acid-labile functional groups. google.com

Silylation-Methanolysis : To overcome the harshness of strong acids, methods involving silylating agents are employed. The most common is the McKenna procedure (see 2.1.2.2). beilstein-journals.orgd-nb.info An alternative involves using trimethylchlorosilane (TMSCl), often in the presence of an alkali iodide salt like NaI or LiI to facilitate the reaction. google.comtandfonline.com The reaction proceeds by converting the phosphonate ester to a silyl (B83357) phosphonate, which is then easily hydrolyzed or alcoholyzed to the phosphonic acid. google.com Boron tribromide (BBr₃) can also be used to achieve dealkylation under mild conditions. researchgate.net

The McKenna procedure is a mild and efficient two-step method for the dealkylation of dialkyl phosphonates to phosphonic acids. beilstein-journals.orgnih.gov It is particularly valuable for molecules that cannot withstand harsh acidic conditions. beilstein-journals.org

Transesterification : The dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (BTMS). This step quantitatively transforms the alkyl ester into a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgnih.govnih.gov

Solvolysis : The silylated intermediate is then treated with an alcohol (like methanol) or water, which rapidly cleaves the silyl esters to yield the final phosphonic acid. beilstein-journals.orgnih.gov

The mechanism of the first step involves an oxophilic substitution on the silicon atom of BTMS, with the bromide acting as a leaving group. beilstein-journals.orgnih.gov The resulting intermediate is then dealkylated in a process similar to the Arbuzov reaction to form the bis(trimethylsilyl) ester. beilstein-journals.orgnih.gov The progress of the reaction can be monitored by ³¹P NMR spectroscopy, as the exchange of each alkyl group for a trimethylsilyl (B98337) group results in a characteristic upfield shift. nih.gov

The synthesis of this compound and its derivatives often starts from a corresponding bromide precursor, such as α,α'-dibromo-o-xylene. The Michaelis-Arbuzov reaction is the cornerstone method for forming the essential carbon-phosphorus bond in this process. nih.govorganic-chemistry.orgacs.org

The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), P(OR)₃, on the electrophilic benzylic carbon of the α,α'-dibromo-o-xylene. This proceeds via an Sₙ2 mechanism to form a phosphonium (B103445) salt intermediate. organic-chemistry.orgacs.org In the second step, the bromide ion attacks one of the alkyl groups on the phosphonium intermediate, displacing the tetraalkyl o-xylylenediphosphonate ester and forming an alkyl bromide as a byproduct. organic-chemistry.org The resulting phosphonate ester is then dealkylated using one of the methods described previously (e.g., the McKenna procedure or acid hydrolysis) to yield the final this compound. researchgate.net

Esterification of Phosphonic Acids: Methods and Mechanism

Derivatization Strategies for Analytical and Functional Enhancement

Derivatization of this compound is undertaken to enhance its functionality for material applications or to improve its detection in analytical methods.

Functional Enhancement: The primary strategy for functional enhancement is the incorporation of this compound as a building block or "linker" in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. By reacting the acid with various metal ions, materials with tailored properties can be created. This derivatization into a framework structure enhances its function by creating porous materials with high surface areas, which can be used for:

Adsorption and Separation : The copper-based MOFs derived from this compound have been investigated for their ability to adsorb mono- and divalent dyes, demonstrating potential applications in pollutant removal.

Catalysis : The ordered metal sites and porous nature of MOFs can be exploited for heterogeneous catalysis.

Analytical Enhancement: For analytical purposes, especially in techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization can significantly improve signal intensity and detection limits. While not specific to this compound, general methods for phosphonic acids are applicable. This often involves esterification or benzylation to increase the molecule's volatility or ionization efficiency. For example, derivatizing phosphonic acids with reagents like p-methoxybenzyl trichloroacetimidate (B1259523) converts the polar acid groups into less polar ester groups, which can be more amenable to certain chromatographic and mass spectrometric analyses. researchgate.net Such strategies are crucial for trace-level detection and quantification.

General Derivatization Methods for Phosphonic Acids

Phosphonic acids, including this compound, often require derivatization to enhance their volatility and thermal stability for certain analytical techniques, or to improve their solubility and spectroscopic properties for characterization. beilstein-journals.orgd-nb.info Common derivatization strategies involve the conversion of the acidic phosphonic acid groups into less polar ester or silyl ester functionalities. d-nb.info Esterification can be achieved using various reagents, such as orthoesters, which can selectively produce mono- or diesters depending on the reaction conditions. nih.govresearchgate.net

Specific Derivatization Techniques for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. However, the low volatility of phosphonic acids necessitates derivatization prior to GC-MS analysis. osti.govnih.gov Two prevalent techniques for this purpose are silylation and methylation. osti.gov

Silylation involves the replacement of the acidic protons of the phosphonic acid with trimethylsilyl (TMS) groups, thereby increasing the volatility of the compound. nih.govyoutube.com This is typically achieved by reacting the phosphonic acid with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a suitable solvent and sometimes with gentle heating to ensure complete reaction. youtube.comunina.it The resulting TMS esters are amenable to GC-MS analysis. nih.gov

Table 1: Typical Conditions for Silylation of Phosphonic Acids for GC-MS Analysis

| Parameter | Condition |

| Silylating Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Solvent | Pyridine or other aprotic solvents |

| Temperature | 37-70°C |

| Reaction Time | 30-90 minutes |

This table presents a generalized protocol; specific conditions may vary depending on the specific phosphonic acid and analytical requirements.

Methylation offers another effective route to increase the volatility of phosphonic acids for GC-MS analysis. osti.gov While diazomethane (B1218177) has been traditionally used, its hazardous nature has led to the exploration of safer alternatives. wordpress.com Trimethyloxonium (B1219515) tetrafluoroborate (B81430) has emerged as a potent and safer methylating agent for phosphonic acids. osti.govosti.govfao.orgepa.govnih.gov The reaction is typically carried out at ambient temperature in a suitable solvent like methylene (B1212753) chloride, yielding the corresponding methyl esters. osti.govepa.gov

Table 2: Protocol for Methylation of Phosphonic Acids using Trimethyloxonium Tetrafluoroborate

| Step | Procedure |

| 1. Sample Preparation | Dissolve the phosphonic acid sample in a suitable solvent (e.g., methylene chloride). |

| 2. Reagent Addition | Add trimethyloxonium tetrafluoroborate to the solution. |

| 3. Reaction | Stir the mixture at ambient temperature for a specified time (e.g., 1 hour). |

| 4. Work-up | The solid reagent can be allowed to settle, and an aliquot of the supernatant can be directly analyzed by GC-MS. |

This is a general guideline, and optimization of reaction time and reagent stoichiometry may be necessary for specific applications. osti.govepa.gov

Derivatization for Spectroscopic Characterization

Beyond GC-MS, derivatization can be employed to enhance the spectroscopic properties of phosphonic acids for other analytical techniques. Esterification, for instance, can alter the chemical environment of the phosphorus atom and the adjacent methylene groups, leading to changes in their respective NMR signals. This can be useful for confirming the structure and purity of the synthesized compound. The formation of esters can be monitored by techniques like ³¹P NMR, where the chemical shift of the phosphorus nucleus in the ester will differ from that in the acid. nih.govresearchgate.net

Intermediate and Product Analysis in Synthetic Protocols

Careful analysis of intermediates and the final product is crucial for ensuring the success of a synthetic protocol and for the unambiguous characterization of the target compound.

Monitoring Reaction Course by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions. For phosphorus-containing compounds like this compound, ³¹P NMR is particularly powerful. researchgate.netfigshare.comx-mol.net The chemical shift of the phosphorus-31 nucleus is highly sensitive to its chemical environment, allowing for the clear distinction between the starting materials, intermediates, and the final product. huji.ac.ilscience-and-fun.detrilinkbiotech.comyoutube.com

During the synthesis of this compound, the ³¹P NMR spectrum would show a characteristic signal for the trialkyl phosphite starting material. As the Michaelis-Arbuzov reaction proceeds, a new signal corresponding to the tetraalkyl o-xylylenediphosphonate ester intermediate will appear and grow in intensity. nih.govresearchgate.net Upon subsequent hydrolysis, this signal will be replaced by a new signal at a different chemical shift, indicative of the formation of the final this compound. nih.govresearchgate.net By integrating the signals at different time points, the reaction kinetics and conversion can be determined.

Table 3: Illustrative ³¹P NMR Chemical Shift Ranges for Key Species in the Synthesis of this compound

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Trialkyl Phosphite | +130 to +140 |

| Tetraalkyl o-Xylylenediphosphonate | +20 to +30 |

| This compound | +15 to +25 |

These are approximate ranges and can be influenced by the specific solvent, concentration, and pH. Reference standards are typically used for precise chemical shift determination.

Identification of Pyrophosphonates as Intermediates

The direct synthesis and subsequent chemical transformations of phosphonic acids can involve a variety of reactive intermediates that are often transient and challenging to detect. Among these, pyrophosphonates have been identified as potential short-lived species in certain synthetic pathways related to organophosphorus compounds. While specific studies detailing the isolation or direct observation of pyrophosphonate intermediates in the synthesis of this compound are not extensively documented in the reviewed literature, the role of such intermediates has been investigated in analogous phosphonate syntheses.

In the broader context of H-phosphonate chemistry, which shares mechanistic features with the formation of some phosphonic acids, pyrophosphonates have been proposed as key reactive intermediates. For instance, in the synthesis of H-phosphonate diesters, the activation of an H-phosphonate monoester with an activating agent like diphenylchlorophosphate is thought to proceed through a pyrophosphonate intermediate. nih.gov

One notable study on the synthesis of oligonucleotides, a field that extensively utilizes phosphonate chemistry, suggested that the reaction of ethyl H-phosphonate with diphenylchlorophosphate likely involves the formation of bis(diethyl)pyro-di-H-phosphonate as a reactive intermediate. nih.gov This hypothesis was proposed as an alternative to the expected formation of a mixed diphenyl ethyl pyro-H-phosphonate. The identification of such pyrophosphonate intermediates is often inferred from the analysis of side products and by conducting the reaction under specific conditions that might favor their detection or trapping.

The general mechanism for the formation of a pyrophosphonate intermediate in these related syntheses can be conceptualized as the condensation of two phosphonate molecules, or a phosphonate and a phosphate (B84403) derivative, with the elimination of a leaving group. These pyrophosphonates are highly reactive and can subsequently react with nucleophiles, such as alcohols, to yield the desired phosphonate products.

Although direct evidence for the involvement of pyrophosphonates in the primary synthetic routes to this compound, such as the Michaelis-Arbuzov or hydrolysis methods, is not explicitly provided in the available research, the precedent set by related organophosphorus reactions suggests that their transient formation is a plausible mechanistic step under certain conditions. Further mechanistic studies, potentially employing advanced spectroscopic techniques like in situ ³¹P NMR, would be necessary to definitively identify and characterize pyrophosphonate intermediates in the synthesis and transformations of this compound.

Coordination Chemistry of O Xylylenediphosphonic Acid

Ligand Behavior and Coordination Modes

The coordination behavior of o-xylylenediphosphonic acid is characterized by its multidentate nature and its sensitivity to the chemical environment, particularly pH. These factors govern the assembly of metal-ligand frameworks and the resulting properties of the materials.

Multidentate Bridging Ligand Functionality

This compound consistently functions as a multidentate bridging ligand, a role enabled by the multiple oxygen donor atoms on its two phosphonate (B1237965) groups. In the formation of coordination polymers, these phosphonate moieties link multiple metal centers, effectively acting as bridges to construct extended one-, two-, or three-dimensional networks. oup.com This bridging capability is fundamental to its use in creating robust framework materials. For instance, in copper(II) coordination polymers, the organophosphonate ligand connects copper ions to build a stable framework structure. oup.com

Influence of pH on Ligand Protonation and Coordination

The protonation state of this compound (H₄L) is highly dependent on the pH of the reaction medium, which in turn dictates its coordination mode and the final architecture of the resulting metal complex. As a tetraprotic acid, it can exist in various states of deprotonation, from H₄L to the fully deprotonated L⁴⁻ form.

This pH-dependent behavior is critical in the synthesis of coordination polymers. For example, in the hydrothermal synthesis of copper(II) organodiphosphonates, adjusting the initial pH leads to different ligand protonation states and, consequently, distinct framework structures. oup.com

At an initial pH of 3.50, the ligand can be fully deprotonated to the L⁴⁻ form, leading to the formation of a compound with the formula [Cu₄(L)₂(H₂O)₄]n. oup.comoup.com

When the pH is adjusted from a higher initial value (e.g., 6.00) down to 3.50, the monoprotonated HL³⁻ form of the ligand is incorporated, resulting in a different structure, [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O. oup.comoup.com

This demonstrates that pH is a crucial experimental parameter for controlling the self-assembly process, allowing for the targeted synthesis of materials with specific structures by modulating the charge and coordination availability of the ligand. oup.comresearchgate.netias.ac.in

Table 1: Effect of pH on Ligand Protonation and Resulting Copper(II) Frameworks

| Initial pH | Final Ligand Form | Resulting Compound Formula | Reference |

|---|---|---|---|

| 3.50 | L⁴⁻ (fully deprotonated) | [Cu₄(L)₂(H₂O)₄]n | oup.comoup.com |

| 6.00 to 3.50 | HL³⁻ (monoprotonated) | [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O | oup.comoup.com |

Coordination Environment and Geometry of Metal Centers

The coordination environment around the metal centers in complexes with this compound is diverse and influenced by the ligand's binding mode, the metal ion's intrinsic properties, and the inclusion of other species like solvent molecules or auxiliary ligands. The phosphonate groups offer multiple oxygen atoms for coordination, often leading to high coordination numbers for the metal ions.

In lanthanide-based diphosphonates, the metal centers can exhibit high coordination numbers, typically ranging from 8 to 9, and are found to bind effectively with chelating ligands that have high denticity. researchgate.net In uranyl-phosphonate frameworks, uranium centers commonly display pentagonal bipyramidal or octahedral coordination geometries. researchgate.net For instance, in one uranyl complex, the metal center has an octahedral {UO₂}O₄ geometry, while in another, it adopts a pentagonal bipyramidal {UO₂}O₅ geometry. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an effective building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its rigidity and versatile connectivity. The design and synthesis of these materials rely on carefully controlling reaction conditions to guide the assembly of the metal and ligand components.

Design Principles for MOF Construction with this compound

The design of MOFs using this compound is guided by the principles of crystal engineering, where the geometry of the ligand and the coordination preference of the metal ion are used to predict and target specific network topologies. espublisher.comrsc.org The rigid o-xylylene (B1219910) spacer provides structural integrity, while the phosphonate groups offer multiple coordination sites, allowing for the formation of robust, porous frameworks. oaes.cc

Key design principles include:

Control of Ligand Protonation: As discussed, pH is a primary tool to control the charge and connectivity of the phosphonate linker, thereby directing the final structure. oup.comcore.ac.uk

Choice of Metal Ion: The coordination number, preferred geometry, and charge of the metal ion will significantly influence the resulting framework's dimensionality and topology.

Use of Ancillary Ligands: The introduction of secondary ligands (e.g., 4,4′-bipyridine) can act as pillars or spacers, further modifying the network's structure and porosity. oup.com

Solvent and Temperature Control: The choice of solvent and the reaction temperature can affect the solubility of precursors and the kinetics of crystal growth, influencing the final product's phase and quality. espublisher.comnih.gov

By manipulating these factors, it is possible to construct materials ranging from 0D discrete molecules to 1D chains, 2D layers, and 3D open-framework architectures. ias.ac.indntb.gov.ua

Hydrothermal Conditions for MOF Synthesis

Hydrothermal synthesis is a common and effective method for preparing crystalline coordination polymers and MOFs from this compound. oup.comnih.gov This technique involves heating the reactants in a sealed vessel (e.g., a PTFE-lined autoclave) in the presence of water or another solvent at temperatures above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product. nih.gov

Typical conditions for the synthesis of copper(II) coordination polymers with this compound involve sealing a mixture of the ligand, a copper salt (like Cu(NO₃)₂·3H₂O), and water in a PTFE-lined bomb. oup.com The pH is adjusted before heating. oup.comoup.com The vessel is then heated for a period, typically several days, followed by slow cooling to allow for the formation of single crystals. nih.gov

Table 2: Example of Hydrothermal Synthesis Conditions for a Copper(II)-o-Xylylenediphosphonate MOF

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | This compound, Cu(NO₃)₂·3H₂O | oup.com |

| Solvent | Water | oup.com |

| pH Adjustment | Dropwise addition of NaOH solution to reach pH 3.50 | oup.com |

| Vessel | 23 mL PTFE-lined Parr acid digestion bomb | oup.com |

| Temperature | 160 °C | nih.gov |

| Duration | 3 days | nih.gov |

| Cooling | Slow cooling to room temperature | nih.gov |

Role of Co-ligands (e.g., 4,4′-Bipyridine) in Framework Formation

The dimensionality and topology of coordination frameworks based on this compound can be systematically controlled through the introduction of co-ligands. Neutral N-donor ligands, such as 4,4′-bipyridine, are frequently employed as pillars or linkers to connect metal-phosphonate subunits into higher-dimensional structures, such as 2D and 3D metal-organic frameworks (MOFs). oup.comrsc.org

The 4,4′-bipyridine ligand is a linear, rigid spacer that can bridge two metal centers, effectively extending the structural network. For instance, in the hydrothermal synthesis of copper(II) complexes with this compound (H₄L), the absence of a co-ligand might yield a particular framework, while the introduction of 4,4′-bipyridine (bpy) can result in a completely different structure, such as [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O. oup.com In this compound, the bipyridine ligand links copper atoms, forming linear chains that are then interconnected by the diphosphonate ligand to create a more complex architecture. researchgate.net

Structural Characterization of Coordination Compounds

The precise atomic arrangement and connectivity within these coordination compounds are elucidated using a combination of analytical techniques.

Single Crystal X-ray Diffraction Analysis

For example, SCXRD analysis was used to determine the crystal structures of two novel copper(II) organodiphosphonates. oup.com The analysis revealed distinct crystal systems and space groups for the compound without the co-ligand, [Cu₄(L)₂(H₂O)₄]n, and the one incorporating 4,4'-bipyridine, [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O, highlighting the structural impact of the co-ligand. oup.com

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| MOF 1 | [Cu₄(L)₂(H₂O)₄]n | Orthorhombic | Pna2₁ |

| MOF 2 | [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O | Triclinic | P-1 |

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a crucial analytical tool used to confirm the phase purity of bulk synthesized materials. researchgate.net The experimental PXRD pattern of a newly synthesized compound is compared with the pattern simulated from the single-crystal X-ray diffraction data to ensure that the bulk sample is a single, homogeneous crystalline phase. In cases where suitable single crystals for SCXRD cannot be obtained, PXRD data can be used to determine the crystal structure ab initio. researchgate.net This technique is essential for verifying that the structure determined from a single crystal is representative of the entire batch of the material. oup.com

Elemental Analysis

Elemental analysis is a fundamental characterization technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This data is used to verify the empirical formula of the newly synthesized coordination polymers. researchgate.net The experimentally determined percentages are compared against the calculated values based on the proposed chemical formula derived from structural analysis methods like SCXRD. oup.com A close agreement between the found and calculated values provides strong evidence for the composition of the complex. oup.comresearchgate.net

Magnetic Properties of Metal-o-Xylylenediphosphonate Complexes

The arrangement of metal ions within the frameworks built with this compound gives rise to interesting magnetic properties, which are dictated by the electronic communication between these paramagnetic centers.

Antiferromagnetic Interactions in Cu(II) Complexes

Complexes of this compound with copper(II), a d⁹ metal ion with one unpaired electron, frequently exhibit magnetic coupling between adjacent metal centers. The phosphonate groups, and in some cases co-ligands or other bridging species, act as superexchange pathways that mediate these interactions. oup.comresearchgate.net

Magnetic susceptibility measurements performed on Cu(II)-o-xylylenediphosphonate complexes over a range of temperatures (e.g., 1.8 to 300 K) have demonstrated the presence of antiferromagnetic interactions. oup.com This phenomenon occurs when the magnetic moments of neighboring Cu(II) ions align in an anti-parallel fashion, resulting in a partial or total cancellation of the net magnetic moment at low temperatures. oup.comresearchgate.netnih.gov The presence of weak antiferromagnetic interactions has also been noted in similar copper phosphonate systems, indicating that this is a common feature for this class of materials. researchgate.net The strength of these interactions is influenced by the specific bridging geometry, including bond lengths and angles between the copper centers and the bridging ligands. mdpi.com

| Compound Formula | Metal Ion | Observed Magnetic Interaction | Reference |

|---|---|---|---|

| [Cu₄(L)₂(H₂O)₄]n | Cu(II) | Antiferromagnetic | oup.com |

| [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O | Cu(II) | Antiferromagnetic | oup.com |

Applications in Materials Science and Functional Materials

Adsorption and Separation Technologies

Coordination polymers, including Metal-Organic Frameworks (MOFs), built from phosphonate (B1237965) linkers are recognized for their utility in adsorption and separation processes due to their high surface areas and tunable pore structures. mdpi.comjchemrev.com

Coordination polymers are effective adsorbents for removing organic dyes from aqueous solutions, a significant concern in wastewater treatment. jchemrev.combohrium.com The efficiency of these materials stems from their porous nature and the potential for strong interactions between the framework and dye molecules. mdpi.com Mechanisms for dye removal often involve electrostatic attraction; for instance, a framework with a negatively charged surface can effectively bind cationic dyes like methylene (B1212753) blue. rsc.org The choice of metal center and the specific structure of the organic linker can influence both the adsorption capacity and the selectivity for different dyes. mdpi.com

While many MOFs have been investigated for dye removal, specific studies detailing the performance of coordination polymers derived from o-Xylylenediphosphonic Acid are not prominent in the available research. However, the performance of other MOFs provides context for the potential capabilities of such materials.

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| MIL-100(Fe) | Acid Orange 7 | 480.8 | mdpi.com |

| MIL-68(Al) | Methylene Blue | 666.7 | mdpi.com |

| MIL-68(Al) | Malachite Green | 153.8 | mdpi.com |

| Fe3O4/MIL-88A | Bromophenol Blue | 167.2 | jchemrev.com |

| MOF-5 | Malachite Green | - | nih.gov |

| ACS-RGO | Malachite Green | 1088.27 | nih.gov |

The synthesis of porous materials using phosphonic acids as linkers is a well-established strategy. uantwerpen.be The reaction of metal ions like Sn(IV) with various phosphonic acids can lead to the formation of spherical aggregates of nanoparticles, creating materials with high surface areas (200-515 m²/g) and significant microporosity. nih.gov The nature of the porosity—whether microporous or mesoporous—can be controlled by synthesis conditions and the choice of the organic linker. uantwerpen.benih.gov

These porous frameworks can accommodate various guest molecules, a property crucial for applications in separation and storage. The flexibility of some coordination polymer frameworks allows them to exhibit a "breathing" effect, where the structure changes reversibly upon the adsorption and desorption of specific guest molecules, enabling highly selective separation of chemical isomers like xylene. researchgate.net Although the specific porosity and guest accommodation properties of materials made from this compound have not been detailed, the principles derived from related systems suggest a high potential for creating tailored porous structures. uantwerpen.beresearchgate.net

Catalysis and Electrochemical Applications

Metal phosphonates serve as robust platforms for heterogeneous catalysis and are explored for their potential in electrochemical devices due to their stability and functional properties. researchgate.netscispace.com

Metal phosphonate frameworks can function as efficient heterogeneous catalysts. scispace.com Their crystalline, porous nature provides isolated, well-defined active sites, which can lead to high catalytic activity and selectivity. nih.gov By systematically varying the metal cluster within an isostructural phosphonate MOF platform, it is possible to tune the Lewis acidity and, consequently, the catalytic performance for specific asymmetric organic reactions. nih.gov

A family of 16 isostructural chiral phosphonate MOFs demonstrated versatility in catalyzing reactions such as asymmetric allylboration and Friedel–Crafts alkylation with good to high enantioselectivity, whereas equivalent homogeneous catalysts were ineffective. nih.gov This highlights the advantage of embedding catalytic sites within a rigid, porous framework. While these studies showcase the potential of metal phosphonates in catalysis, research specifically employing this compound as the linker is not described in the available literature.

| Catalyst (Metal in MOF) | Reaction Type | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 1-Cr | Allylboration | 98 | 83 | nih.gov |

| 1-Cr | Propargylation | 98 | 90 | nih.gov |

| 1-Sc | Friedel-Crafts Alkylation | 99 | 94 | nih.gov |

| 1-Ti | Sulfoxidation | 99 | 99 | nih.gov |

Phosphonic acid-containing materials are of significant interest for use in proton exchange membrane fuel cells (PEMFCs), particularly for operation at higher temperatures and low humidity. mpg.demdpi.com The phosphonic acid group can facilitate proton conduction through both vehicle-based (e.g., with water molecules) and Grotthuss-type (proton hopping) mechanisms. mpg.denih.gov

Materials incorporating phosphonic acids can exhibit high proton conductivity. For instance, lanthanide-based metal phosphonate-carboxylates have shown moderate proton conductivities (on the order of 10⁻⁴ to 10⁻⁶ S·cm⁻¹), which can be significantly enhanced to ~5 × 10⁻³ S·cm⁻¹ after exposure to ammonia, attributed to the formation of extended hydrogen-bond networks. nih.gov Furthermore, phosphonic acids have been investigated as radical scavengers to improve the durability of fuel cell membranes. rsc.org While these findings underscore the utility of the phosphonic acid group in electrochemical applications, specific data on the performance of this compound in fuel cell components is not currently available.

Supramolecular Architectures and Self-Assembly

The ability of phosphonic acids to form predictable and robust hydrogen bonds is the cornerstone of their use in creating complex supramolecular architectures. The P(O)(OH)₂ group contains both strong hydrogen bond donors (P-OH) and acceptors (P=O), driving the self-assembly of molecules into ordered structures. mdpi.comresearchgate.net

In the crystalline state, phosphonic acids typically form extensive hydrogen-bonded networks, arranging into motifs like ladder-like chains or two-dimensional sheets. researchgate.net In solution, some phosphonic acids have been shown to self-associate into highly symmetric, cage-like tetramers held together by a network of eight O-H···O hydrogen bonds. mdpi.com This strong tendency for self-assembly allows phosphonic acids to form stable self-assembled monolayers (SAMs) on various metal oxide surfaces, such as TiO₂ and SiO₂. nih.gov These SAMs are formed through the interaction of the phosphonic acid headgroup with the surface hydroxyl groups, initially via hydrogen bonding, followed by the formation of covalent attachments upon heating. nih.govmdpi.com The predictable self-assembly and strong surface binding make diphosphonic acids like this compound ideal candidates for surface modification and the construction of layered, functional materials. researchgate.net

Design of Supramolecular Networks

The design of supramolecular networks relies on the principles of molecular self-assembly, where non-covalent interactions guide the spontaneous organization of molecular components into well-defined, higher-order structures. Phosphonic acids are particularly effective in this regard due to their ability to form strong hydrogen bonds and coordinate with a variety of metal ions. nih.govnih.gov this compound, with its two phosphonate groups positioned on a rigid xylylene backbone, is an excellent candidate for constructing ordered supramolecular assemblies.

In the context of this compound, its interaction with metal ions leads to the formation of coordination polymers, which are a class of supramolecular networks. The structure and dimensionality of these networks can be tuned by controlling factors such as the choice of metal ion, the solvent system, and the reaction temperature and pH. For instance, the flexible coordination geometry of copper(II) ions allows for the formation of diverse network architectures.

Furthermore, the incorporation of ancillary ligands, such as 4,4′-bipyridine, can introduce additional layers of complexity and functionality into the supramolecular network. These ligands can bridge metal centers that are not linked by the primary phosphonate ligand, leading to the formation of higher-dimensional structures with specific pore sizes and chemical environments. This modular approach is a powerful strategy for designing functional materials with targeted properties, such as selective gas adsorption or catalysis.

Crystal Engineering for Predictable Structures

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. It leverages the understanding of intermolecular interactions to control the self-assembly of molecules into specific crystalline arrangements. The use of rigid or semi-rigid organic ligands is a cornerstone of this field, and this compound serves as an exemplary building block in this regard.

A notable example of the application of this compound in crystal engineering is the hydrothermal synthesis of two novel copper(II) coordination polymers, as reported by Ay et al. (2023). oup.comresearchgate.netoup.com These studies demonstrate how subtle changes in reaction conditions, specifically the initial pH, can lead to the formation of distinct crystal structures with different network topologies.

In one instance, a 3D metal-organic framework (MOF), denoted as [Cu₄(L)₂(H₂O)₄]n (MOF 1), was synthesized at an initial pH of 3.50. oup.comoup.com In this structure, the o-xylylenediphosphonate ligand (L⁴⁻) acts as a multidentate bridging ligand, connecting copper ions to form a complex three-dimensional framework. researchgate.net The coordination environment of the copper ions and the specific bridging modes of the phosphonate groups are key determinants of the final crystal structure.

By modifying the initial pH to 6.00 (which then dropped to 3.50 during the reaction), a different coordination polymer, [Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O (MOF 2), was obtained, which incorporates 4,4′-bipyridine (bpy) as an ancillary ligand. oup.comoup.com This compound exhibits a distinct crystal structure where the interplay between the o-xylylenediphosphonate ligands, the bipyridine linkers, and the copper ions results in a different network architecture. researchgate.net

These findings underscore the principles of crystal engineering, where the judicious selection of building blocks (this compound and 4,4′-bipyridine), metal ions (copper(II)), and reaction parameters (pH) allows for the predictable synthesis of crystalline materials with tailored structures.

Table 1: Crystallographic Data for Copper(II) Coordination Polymers with this compound

| Parameter | MOF 1 ([Cu₄(L)₂(H₂O)₄]n) | MOF 2 ([Cu₄(bpy)(HL)₂(OH)₂]n·2nH₂O) |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| Initial pH | 3.50 | 6.00 |

| Ancillary Ligand | None | 4,4′-Bipyridine |

Data sourced from Ay et al. (2023). oup.comresearchgate.net

Nanoarchitectonics of Functional Material Systems

Nanoarchitectonics is a conceptual paradigm in materials science that involves the arrangement of nanoscale structural units to create functional material systems. researchgate.netacs.orgnih.govtandfonline.com This bottom-up approach integrates concepts from nanotechnology, supramolecular chemistry, and self-assembly to construct materials with precisely controlled architectures and emergent properties. nih.govtandfonline.com Phosphonate-based materials are well-suited for nanoarchitectonics due to their robust binding to various substrates and their ability to form ordered, self-assembled monolayers and porous frameworks. researchgate.netacs.org

While specific studies on the nanoarchitectonics of this compound are not extensively documented, the principles of phosphonate-based functional materials provide a clear framework for its potential applications. The ability of this compound to form well-defined coordination polymers and metal-organic frameworks is a prime example of nanoarchitectonics at the molecular level. researchgate.netacs.org The resulting porous structures can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in areas such as:

Selective Adsorption: The engineered cavities within the frameworks can be tailored to selectively adsorb small molecules, such as environmental pollutants. The adsorption properties of the two copper(II) coordination polymers synthesized with this compound were investigated for the removal of dyes like Bromophenol Blue and Orange G from aqueous solutions. oup.comresearchgate.net

Heterogeneous Catalysis: By incorporating catalytically active metal centers into the framework, materials based on this compound could serve as robust and recyclable heterogeneous catalysts. The ordered porous structure can enhance substrate accessibility and product selectivity.

Sensor Technology: The functionalization of the pores or the framework itself could lead to materials that exhibit a detectable response (e.g., optical or electronic) upon interaction with specific analytes, forming the basis for chemical sensors.

The concept of nanoarchitectonics extends beyond porous frameworks. Self-assembled monolayers (SAMs) of phosphonic acids on various oxide surfaces are a well-established method for surface engineering. The bifunctional nature of this compound could potentially be used to create layered or hierarchical nanostructures on surfaces, where one phosphonate group anchors the molecule to the substrate, and the other is available for further functionalization or interaction. This approach is fundamental to the development of advanced sensors, electronic devices, and biocompatible coatings.

Theoretical and Spectroscopic Investigations

Computational and Theoretical Studies

Computational chemistry provides profound insights into molecular structure, stability, and reactivity. For a molecule like o-Xylylenediphosphonic Acid, these studies are crucial for understanding its electronic properties and intermolecular behavior.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for organophosphorus compounds are routinely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govnih.gov For this compound, a DFT analysis, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the initial step in any theoretical investigation. nih.gov Such calculations would provide the ground-state electronic energy, the distribution of electron density, and the molecular orbital energies, which are fundamental for further analysis. Studies on related xylene isomers and other organophosphorus compounds show that DFT accurately predicts molecular structures and properties, forming a reliable foundation for understanding the molecule's behavior. dergipark.org.tr

Optimization of Molecular Geometries and Noncovalent Interactions

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this process would determine the most stable three-dimensional conformation. The geometry around the phosphorus atoms is expected to be a distorted tetrahedron. beilstein-journals.org The orientation of the two phosphonic acid groups relative to the benzene (B151609) ring and each other would be a key outcome, influenced by steric hindrance and the potential for intramolecular interactions.

Noncovalent interactions (NCIs) are critical in dictating the structure and function of molecules. acs.orgunam.mx In the solid state, the primary noncovalent interactions for this compound would be strong intermolecular hydrogen bonds involving the phosphonic acid groups (P=O···H-O-P). These interactions are known to drive the self-assembly of phosphonic acids into highly ordered supramolecular structures. beilstein-journals.orgmdpi.com Additionally, C-H···π interactions and potential π-π stacking involving the aromatic rings could further stabilize the crystal packing. researchgate.net

A table of expected bond lengths and angles, based on data from methylphosphonic acid and related structures, is presented below. beilstein-journals.org

| Bond/Angle | Type | Expected Value |

| P=O | Double Bond | ~1.50 Å |

| P-O(H) | Single Bond | ~1.54 Å |

| P-C | Single Bond | ~1.76 Å |

| O-P-O | Bond Angle | 103-113° |

| O=P-C | Bond Angle | 103-113° |

| C-C (Aromatic) | Aromatic Bond | ~1.39 Å |

HOMO-LUMO Orbital Analysis and Band Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.comyoutube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap, which is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. frontiersin.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic xylene ring. The LUMO, conversely, would likely be distributed across the phosphonic acid groups, which act as electron-accepting moieties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net The presence of the phosphonic acid groups would influence the energy levels of the frontier orbitals compared to unsubstituted xylene. DFT calculations are the standard method for determining these orbital energies and the resulting band gap. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability, likely centered on the xylene ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability, likely involving the phosphonic acid groups. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. frontiersin.org |

Theoretical Investigation of Supramolecular Interactions

The two phosphonic acid groups on the this compound molecule make it an excellent building block, or "tecton," for constructing larger assemblies through self-organization. acs.orgacs.org Theoretical investigations can model how these molecules interact to form predictable patterns. The phosphonic acid moiety is a strong hydrogen bond donor (P-O-H) and acceptor (P=O). This allows for the formation of robust hydrogen-bonding motifs, such as the R²₂(8) ring motif, where two acid groups from adjacent molecules form a dimeric structure. acs.org

Given the geometric constraints of the ortho-substitution pattern, these hydrogen-bonding interactions would likely direct the molecules into complex networks, such as chains, layered sheets, or three-dimensional frameworks. researchgate.netnih.govresearchgate.net The flexibility of the C-CH₂-P linkages allows for conformational adjustments to optimize these packing arrangements. Computational studies on analogous diphosphonic acids have shown a rich supramolecular chemistry, forming diverse structures including solvatomorphs and polymorphs depending on crystallization conditions. acs.orgacs.org

Advanced Spectroscopic Characterization

Spectroscopy is the primary method for elucidating the structure of a molecule by observing its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. The IR spectrum of this compound would be a composite of the signals from its constituent parts: the ortho-substituted benzene ring and the phosphonic acid groups.

Key expected absorption bands include:

O-H Stretching: A very broad and strong absorption band is expected in the 2550–2700 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups in phosphonic acids. msu.edu

C-H Stretching (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H bonds on the benzene ring. libretexts.org

C-H Stretching (Aliphatic): Absorption bands for the methylene (B1212753) (-CH₂-) groups linking the ring to the phosphorus atoms would appear just below 3000 cm⁻¹.

P=O Stretching: A strong, sharp band characteristic of the phosphoryl group is expected between 1150 and 1310 cm⁻¹. chemidept.com Its exact position can be influenced by hydrogen bonding.

P-O Stretching: Strong absorptions corresponding to the P-O single bonds are typically found in the 900–1050 cm⁻¹ range. researchgate.netresearchgate.net

Aromatic C=C Stretching: One or more sharp bands of variable intensity would appear in the 1400–1620 cm⁻¹ region, characteristic of the benzene ring. spectroscopyonline.com

C-H Out-of-Plane Bending: A strong band in the 735–770 cm⁻¹ range is characteristic of ortho-disubstituted benzene rings, arising from the out-of-plane "wagging" of the adjacent C-H bonds. spectroscopyonline.comspectra-analysis.com

The table below summarizes the expected IR absorptions and their assignments.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3030–3100 | C-H Stretch | Aromatic (Benzene Ring) | Medium |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 2550–2700 | O-H Stretch | Phosphonic Acid (P-OH) | Strong, Very Broad |

| 1400–1620 | C=C In-Ring Stretch | Aromatic (Benzene Ring) | Variable, Sharp |

| 1150-1310 | P=O Stretch | Phosphoryl Group | Strong, Sharp |

| 900-1050 | P-O Stretch | Phosphonic Acid (P-O) | Strong |

| 735-770 | C-H Out-of-Plane Bend | Ortho-Substituted Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for structure assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of phosphorus-containing compounds. oxinst.com Specifically, ³¹P NMR spectroscopy provides direct information about the chemical environment of phosphorus atoms within a molecule. slideshare.net The analysis of a ³¹P NMR spectrum involves interpreting chemical shifts and coupling constants to determine the structure. huji.ac.il

For this compound, a ³¹P NMR spectrum would be crucial for confirming its structural integrity. The chemical shifts in ³¹P NMR are typically reported relative to an external standard, which is commonly 85% phosphoric acid. slideshare.net The specific chemical shift value is influenced by factors such as the electronegativity of substituents attached to the phosphorus atom and the bond angles. slideshare.net Given the molecular symmetry of this compound, where the two phosphonic acid groups are chemically equivalent, a proton-decoupled (³¹P{¹H}) spectrum is expected to show a single, sharp resonance. This simplification, achieved through proton decoupling, removes the spin-spin coupling between phosphorus and hydrogen nuclei, making the spectrum easier to interpret. huji.ac.il

The typical range for ³¹P chemical shifts covers a wide region, with P(V) derivatives like phosphonic acids resonating between approximately 70 ppm and -30 ppm. trilinkbiotech.com By comparing the observed chemical shift to established data for similar compounds, the presence of the phosphonic acid moiety can be confirmed. huji.ac.il While proton-decoupled spectra are useful for initial assignment, proton-coupled spectra can provide additional structural information through the observation of J-couplings (spin-spin coupling) between the phosphorus nucleus and nearby protons. huji.ac.il

| Phosphorus Group | Substituent 1 | Substituent 2 | Substituent 3 | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Phosphonic Acid/Ester | -OAlkyl | -OAlkyl | -Alkyl | 19.0 - 32.0 |

| Phosphoric Acid/Ester | -OAlkyl | -OAlkyl | -OAlkyl | -1.0 - -9.0 |

| Phosphonate (B1237965) Dichloride | -Cl | -Cl | -Alkyl | 42.0 - 56.0 |

Surface-Enhanced Raman Spectroscopy (SERS) Effects

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to detect trace amounts of molecules adsorbed on or near nanostructured noble metal surfaces, such as gold or silver. dtu.dk The technique relies on the enhancement of the Raman signal through electromagnetic and chemical mechanisms, primarily driven by localized surface plasmon resonance on the metallic nanoparticles. youtube.com

A SERS study of this compound would provide insights into its interaction with metallic surfaces, which is relevant for applications in corrosion inhibition or surface modification. The SERS spectrum would reveal vibrational modes of the molecule, but the intensity of these modes would be strongly influenced by the molecule's orientation and proximity to the surface. nih.gov

According to SERS selection rules, vibrational modes that have a component perpendicular to the nanoparticle surface experience the most significant enhancement. nih.gov For this compound, one would expect to observe bands corresponding to the vibrations of the aromatic ring, as well as the phosphonic acid groups. The phosphonate groups have characteristic vibrations, including P=O stretching, P–OH stretching, and C–P stretching. The observation and intensity of the P=O stretching band, typically found between 1180 and 1210 cm⁻¹, could indicate the orientation of the phosphonate group relative to the surface. nih.gov If this band is weak or absent in the SERS spectrum, it may suggest that the P=O bond is oriented parallel to the metal surface. nih.gov Conversely, strong enhancement of bands associated with the P–OH or P–C bonds could suggest a more perpendicular orientation of these groups, implying direct interaction with the surface through the phosphonate moiety. dtu.dknih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~1198 | ν(P=O) stretching | Phosphonate |

| ~1066 | δ(HOP) deformation | Phosphonate |

| ~920 | ν(P-OH) stretching | Phosphonate |

| ~834 | ρ(CH₂) rocking | Alkyl/Aryl |

| ~765 | ν(C-P) stretching | Carbon-Phosphorus Bond |

Electron Paramagnetic Resonance (EPR) Study

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects and characterizes chemical species with one or more unpaired electrons. globalresearchonline.net Such species are called paramagnetic and include free radicals, many transition metal ions, and triplet states. globalresearchonline.netrsc.org

In its native, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the pure compound is EPR-silent and would not produce a signal in an EPR spectrometer.

An EPR study would only become relevant under specific conditions where paramagnetic centers are introduced. For example, if this compound were subjected to ionizing radiation, such as gamma rays, it could lead to the formation of free radicals through the breaking of chemical bonds. nih.gov EPR spectroscopy could then be used to detect and identify these radical species, providing valuable information about the compound's degradation mechanisms and stability under radiation. nih.gov Another hypothetical application would be to study the complexes formed between this compound and paramagnetic metal ions. In this scenario, EPR could be used to probe the coordination environment of the metal ion and understand the nature of the metal-ligand bond. biointerfaceresearch.com

Thermogravimetric (TG) Analysis

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. mdpi.com A TGA experiment provides a thermogram, which plots mass loss against temperature, offering insights into decomposition patterns, thermal stability, and the composition of the material. mdpi.commdpi.com

A TGA study of this compound would characterize its thermal decomposition profile. A hypothetical thermogram run under an inert nitrogen atmosphere would likely show a multi-stage decomposition process. The first stage, occurring at a relatively low temperature (typically below 150°C), would correspond to the loss of any adsorbed or lattice water. A second stage of mass loss at higher temperatures could be attributed to the intramolecular or intermolecular condensation of the phosphonic acid groups, leading to the elimination of water and the formation of P–O–P anhydride (B1165640) linkages. The final and most significant mass loss would occur at much higher temperatures, corresponding to the cleavage of C-P bonds and the complete decomposition and carbonization of the organic xylyl backbone. marquette.edu The temperature at which each decomposition stage begins provides a measure of the compound's thermal stability.

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Process | Hypothetical Mass Loss (%) |

|---|---|---|---|

| Stage 1 | 50 - 150 | Loss of adsorbed water (dehydration) | ~1-5% |

| Stage 2 | 180 - 350 | Condensation of P-OH groups (loss of water) | ~5-10% |

| Stage 3 | > 400 | Decomposition of organic backbone | ~40-60% |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for o-xylylenediphosphonic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves phosphonate ligand preparation under controlled hydrothermal or solvothermal conditions. For purity validation, High-Performance Liquid Chromatography (HPLC) with a mobile phase of potassium dihydrogen phosphate and acetonitrile (adjusted to pH 6.0 with phosphoric acid) is recommended to detect impurities like oxalic acid. Vigorous shaking and brief sonication ensure complete dissolution prior to analysis . Structural confirmation via single-crystal X-ray diffraction (monoclinic system, space group C2/c, unit cell parameters: a = 14.678 Å, b = 8.572 Å, c = 8.415 Å, β = 96.39°) is critical to verify molecular integrity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving 3D supramolecular networks formed via O−H···O hydrogen bonds (e.g., R2(12) and R4(16) motifs) . Complementary techniques include:

- FT-IR Spectroscopy : To identify P=O and P−O−H stretching vibrations (typically 1150–1250 cm⁻¹ and 900–1000 cm⁻¹, respectively).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns.

- Elemental Analysis : For empirical formula validation (C₈H₁₂O₆P₂).

Advanced Research Questions

Q. How does the molecular structure of this compound influence its coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : The ortho-substituted xylyl backbone provides steric constraints and dual phosphonic acid groups, enabling diverse coordination modes with transition metals. For example, in copper(II) coordination polymers, it forms 1D or 2D architectures with 4,4′-bipyridine ligands via μ₂-bridging or chelating interactions. Researchers should optimize reaction parameters (pH, temperature, metal-to-ligand ratio) to control dimensionality. Structural analysis via powder XRD and magnetic susceptibility measurements can reveal topology-property relationships .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic variations or synthesis conditions. Strategies include:

- Computational Modeling : Density Functional Theory (DFT) to predict stable hydrogen-bonding networks.

- Synchrotron XRD : High-resolution data collection to refine unit cell parameters.

- Cross-Validation : Compare TGA, IR, and XRD data across studies to identify anomalies. For example, deviations in β angles (>1°) may indicate solvent-induced lattice distortions .

Q. What strategies optimize the hydrothermal synthesis of copper(II) coordination polymers using this compound?

- Methodological Answer : Key variables include:

- Temperature : 120–160°C to balance reaction kinetics and crystal growth.

- pH : Adjust to 3–5 to deprotonate phosphonic acid groups without precipitating metal hydroxides.

- Ligand Ratio : A 1:1 molar ratio of this compound to 4,4′-bipyridine yields 2D layers, while excess ligand favors 1D chains. Post-synthetic activation (e.g., solvent exchange) enhances porosity for applications like capacitive deionization .

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Use Mercury Software (CCDC) to map O−H···O interactions and generate topology descriptors (e.g., Schläfli symbols). For monoclinic crystals (C2/c), focus on interlayer distances (≈8.4 Å along the c-axis) and hydrogen bond angles (≈165–175°). Pair distribution function (PDF) analysis of neutron scattering data can probe short-range disorder in amorphous analogs .

Data Contradiction Analysis

Q. Why do reported unit cell parameters for this compound vary across studies?

- Methodological Answer : Variations often stem from differences in crystallization solvents or measurement temperatures. For instance, aqueous synthesis may yield larger a-axis values (≈14.7 Å) compared to ethanol-based methods. Always report synthesis conditions and refine data using Rietveld analysis to minimize systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.